Poliglecaprone

Vue d'ensemble

Description

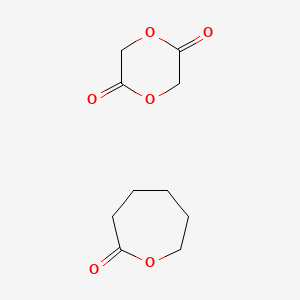

Poliglecaprone is a synthetic copolymer composed of glycolide and epsilon-caprolactone. It is widely used in the medical field, particularly in the production of absorbable sutures. This compound is known for its high tensile strength, biocompatibility, and predictable absorption rate, making it an ideal material for surgical applications .

Méthodes De Préparation

Poliglecaprone is synthesized through ring-opening polymerization of glycolide and epsilon-caprolactone. The reaction is typically catalyzed by stannous octoate and conducted under an inert atmosphere to prevent unwanted side reactions. The polymerization process involves heating the monomers to a specific temperature, allowing them to react and form the copolymer .

In industrial production, the polymerization is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality. The resulting polymer is then extruded into fibers and sterilized for medical use .

Analyse Des Réactions Chimiques

Poliglecaprone undergoes hydrolytic degradation in the body, breaking down into glycolic acid and epsilon-caprolactone. This degradation process is influenced by factors such as pH, temperature, and the presence of enzymes. The polymer is designed to degrade predictably over a period of 90 to 120 days, making it suitable for temporary wound support .

Applications De Recherche Scientifique

Absorbable Sutures

Poliglecaprone-25 is primarily used as an absorbable suture in soft tissue approximation. Its advantages include:

- Reduced Extrusion Rates : A study comparing this compound-25 to Polyglactin-910 demonstrated a significantly lower rate of suture extrusion (3.1% vs. 11.4%) when used for deep wound closure in Mohs surgery, indicating its effectiveness in minimizing complications associated with suture usage .

- Cosmetic Outcomes : The aesthetic results from wounds closed with this compound-25 were comparable to those closed with other sutures, maintaining similar degrees of lumpiness and scar appearance at follow-up intervals .

Cesarean Section Closure

In obstetric surgery, this compound-25 is frequently utilized for subcuticular skin closure post-cesarean delivery. A clinical study indicated that using Monoglyde® (a brand of this compound-25) resulted in low rates of wound complications such as infection and dehiscence, making it a reliable choice for this application .

Scaffold Development

This compound has been integrated into composite scaffolds for tissue engineering purposes:

- Electrospun Scaffolds : Research has shown that electrospun scaffolds made from blends of this compound and Polycaprolactone exhibit enhanced mechanical properties and degradation profiles suitable for applications in cartilage and vascular tissue repair . The incorporation of this compound improves the hydrophilicity and degradation rate of the scaffolds, facilitating better cell attachment and growth.

| Scaffold Composition | Mechanical Properties | Degradation Rate | Application Area |

|---|---|---|---|

| PCL | Moderate | Slow | General tissue repair |

| PGC (this compound) | Enhanced | Moderate | Cartilage regeneration |

| PPG (PCL + PGC) | High | Fast | Vascular repair |

Drug Delivery Systems

The viscoelastic nature of this compound also makes it suitable for drug delivery systems. Its ability to form hydrogels allows for controlled release mechanisms, which can be tailored for specific therapeutic needs .

Clinical Study on Wound Closure

A clinical trial involving 140 patients assessed the outcomes of using this compound-25 versus Polyglactin-910 in cutaneous surgery. Results indicated a statistically significant reduction in suture extrusion with this compound-25, highlighting its superior performance in surgical settings .

Scaffold Utilization in Cartilage Repair

In a study focusing on the use of nanofibrous scaffolds for articular cartilage regeneration, scaffolds incorporating this compound showed promising results in supporting cell viability and promoting tissue integration compared to traditional materials .

Mécanisme D'action

The primary mechanism of action of Poliglecaprone is its hydrolytic degradation in the body. When used as a suture material, the polymer gradually breaks down into glycolic acid and epsilon-caprolactone, which are then metabolized and excreted by the body. This degradation process provides temporary wound support while minimizing the risk of long-term foreign body reactions .

Comparaison Avec Des Composés Similaires

Poliglecaprone is often compared to other absorbable suture materials, such as polydioxanone, polyglactin 910, and polypropylene. Polydioxanone and polyglactin 910 are also synthetic absorbable polymers, but they differ in their chemical composition and degradation profiles. Polydioxanone has a longer degradation time, while polyglactin 910 degrades more rapidly .

Compared to these materials, this compound offers a unique balance of tensile strength, flexibility, and predictable absorption rate. Its smooth surface and minimal tissue drag make it an excellent choice for delicate surgical procedures .

Similar Compounds

- Polydioxanone

- Polyglactin 910

- Polypropylene

- Polyamide

This compound stands out among these materials due to its combination of mechanical properties and biocompatibility, making it a preferred choice for many surgical applications .

Propriétés

Numéro CAS |

41706-81-4 |

|---|---|

Formule moléculaire |

C10H14O6 |

Poids moléculaire |

230.21 g/mol |

Nom IUPAC |

1,4-dioxane-2,5-dione;oxepan-2-one |

InChI |

InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |

Clé InChI |

SCRCZNMJAVGGEI-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

SMILES canonique |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

Synonymes |

glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.